molecular formula C8H3BrN2 B1280146 3-Bromophthalonitrile CAS No. 76241-80-0

3-Bromophthalonitrile

Cat. No. B1280146
CAS RN: 76241-80-0
M. Wt: 207.03 g/mol
InChI Key: VYNRAZJFOMVDKS-UHFFFAOYSA-N
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Description

3-Bromophthalonitrile is a chemical compound with the molecular formula C8H3BrN2 . It has an average mass of 207.027 Da and a monoisotopic mass of 205.947952 Da .


Synthesis Analysis

The synthesis of 3-Bromophthalonitrile and similar compounds has been reported in the literature . For instance, one study outlines the synthesis of 4-bromophthalonitrile, 4,5-dibromophthalonitrile, 4,5-diiodophthalonitrile, and 3-methylphthalonitrile . Another study describes an efficient synthesis of phthalocyanines prepared from ortho-substituted phthalonitriles .


Molecular Structure Analysis

The 3-Bromophthalonitrile molecule contains a total of 14 bonds. There are 11 non-H bonds, 8 multiple bonds, 2 triple bonds, 6 aromatic bonds, 1 six-membered ring, and 2 nitrile groups .


Physical And Chemical Properties Analysis

3-Bromophthalonitrile has several physical and chemical properties. It has a molecular weight of 207.03 g/mol . It also has a topological polar surface area of 47.6 Ų .

Scientific Research Applications

Synthesis of 3-(Bromoacetyl)coumarin Derivatives

3-Bromophthalonitrile can be used in the synthesis of 3-(bromoacetyl)coumarin derivatives . These derivatives are versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .

Preparation of Biologically Active Natural Products

3-Bromophthalonitrile can be used in the development of 3-substituted phthalides, which play a crucial role in the synthesis of important biologically active natural products . These phthalides are vital molecules due to their fascinating biological activity .

Development of Heterocyclic Systems

3-Bromophthalonitrile can be used in the development of a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .

Production of Fluorescent Sensors

3-Bromophthalonitrile can be used in the production of fluorescent sensors . These sensors can be used to detect different bioactive elements and various environmental pollutants .

Synthesis of Antiproliferative and Antimicrobial Agents

3-Bromophthalonitrile can be used in the synthesis of compounds with antiproliferative and antimicrobial activities . These compounds can be used in the treatment of various diseases .

Synthesis of Inhibitors for Type 2 Diabetes Mellitus

3-Bromophthalonitrile can be used in the synthesis of promising inhibitors for type 2 diabetes mellitus . These inhibitors can help in the management and treatment of diabetes .

Safety And Hazards

The safety data sheet for 3-Bromophthalonitrile indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-bromobenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNRAZJFOMVDKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromophthalonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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